molecular formula C15H22ClN B8489932 (S)-Didesmethylsibutramine CAS No. 229639-57-0

(S)-Didesmethylsibutramine

Cat. No.: B8489932
CAS No.: 229639-57-0
M. Wt: 251.79 g/mol
InChI Key: WQSACWZKKZPCHN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Didesmethylsibutramine is a primary amine metabolite of the anorectic drug sibutramine and is offered for research purposes exclusively. This compound acts as a triple monoamine reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters, though with notable enantioselectivity. Studies indicate that the (S)-enantiomer of didesmethylsibutramine is a less potent inhibitor of serotonin and norepinephrine reuptake compared to its (R)-enantiomer counterpart . This distinct pharmacological profile makes (S)-Didesmethylsibutramine a critical compound for stereoselective pharmacological research. It is used to investigate the specific contributions of different enantiomers to the overall effects of sibutramine, aiding in the elucidation of structure-activity relationships . Researchers utilize this chemical reference standard in various in vitro and in vivo studies to explore neuropharmacology, metabolic pathways, and the mechanisms of appetite regulation. Furthermore, its identification as an adulterant in some weight-loss supplements underscores its importance in analytical chemistry and forensic toxicology for method development and quality control testing. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use or human consumption.

Properties

CAS No.

229639-57-0

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1

InChI Key

WQSACWZKKZPCHN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Chiral Sulfinamide-Mediated Asymmetric Synthesis

The most widely validated route employs tert-butanesulfinamide (TBSA) as a chiral auxiliary to enforce enantiomeric purity. Key steps include:

Formation of Sulfinimine Intermediate

1-(4-Chlorophenyl)cyclobutanecarbonitrile is reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL) at −78°C. The aldehyde subsequently reacts with (S)-TBSA in toluene under BF₃·OEt₂ catalysis, forming a sulfinimine intermediate with >98% diastereomeric excess (de).

Diastereoselective Grignard Addition

Isobutylmagnesium bromide is added to the sulfinimine at −45°C, yielding a tertiary sulfinamide. The BF₃·OEt₂ Lewis acid critically directs facial selectivity, favoring the (S)-configuration.

Sulfinyl Group Cleavage

Treatment with 4M HCl in methanol at 100–115°C removes the sulfinyl group, affording (S)-didesmethylsibutramine as a free base. Crystallization from ethyl acetate/heptane achieves ≥99% enantiomeric excess (ee).

Table 1: Impact of Lewis Acids on Enantioselectivity

Lewis AcidTemperature (°C)ee (%)Yield (%)
BF₃·OEt₂−4598.885
AlEt₃−4572.163
None−4512.428

Alternative Synthetic Pathways

Reductive Demethylation of Sibutramine

While less enantioselective, this method involves sequential N-demethylation of sibutramine using boron tribromide (BBr₃) in dichloromethane. However, racemization at elevated temperatures limits ee to ~50%, necessitating chiral chromatography for resolution.

Enzymatic Demethylation

Cytochrome P450 2B6 (CYP2B6)-mediated N-demethylation of desmethylsibutramine has been explored in vitro. While avoiding harsh reagents, scalability challenges and moderate turnover rates (0.8 nmol/min/mg protein) hinder industrial adoption.

Reaction Optimization and Critical Parameters

Temperature Control

Grignard additions performed below −40°C minimize ketimine byproducts, while sulfinyl cleavage at 110°C ensures complete deprotection without racemization.

Solvent Systems

Toluene and tetrahydrofuran (THF) optimize sulfinimine stability, whereas methanol/water mixtures facilitate acid-mediated deprotection.

Purification Techniques

  • Crystallization : Ethyl acetate/heptane (3:1) yields 85% recovery with ≥99.5% purity.

  • Chiral HPLC : Useful for resolving racemic mixtures using Chiralpak AD-H columns (hexane:isopropanol 90:10).

Analytical Validation

Chiral Purity Assessment

  • HPLC-MS/MS : LOD 0.1 ng/mL, LOQ 0.3 ng/mL on a Chiralcel OD-RH column.

  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1, MeOH) for (S)-enantiomer.

Structural Confirmation

  • ¹H/¹³C NMR : δ 7.3 (d, 2H, Ar-H), 3.1 (m, 1H, CH-NH), 2.8 (q, 2H, CH₂).

  • IR Spectroscopy : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Industrial Scalability Considerations

Cost-Effective Reagent Selection

Replacing DIBAL with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) reduces costs by 40% while maintaining 97% yield.

Waste Management

BF₃·OEt₂ is recovered via distillation (bp 126°C) and reused, decreasing environmental impact .

Chemical Reactions Analysis

Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Didesmethylsibutramine has been explored in various scientific research fields:

    Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.

    Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.

Comparison with Similar Compounds

Pharmacodynamic Differences :

  • Sibutramine: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), promoting satiety. Its N,N-dimethyl groups are critical for binding affinity .
  • Didesmethylsibutramine: The absence of both methyl groups reduces metabolic stability and increases clearance rates.

Structural Analogues and Related Impurities

Table 2: Sibutramine Analogues and Impurities

Compound Molecular Formula Key Structural Variation Regulatory Status References
Chlorosibutramine C₁₇H₂₅Cl₂N 2-chlorophenyl substitution Illicit additive
Sibutramine Related Compound B C₁₇H₂₆ClN·HCl 3-chlorophenyl substitution USP-listed impurity
N-Oxide Sibutramine C₁₇H₂₆ClN₃O N-oxidized dimethyl group Synthetic intermediate

Key Observations :

  • Chlorosibutramine : Positional isomerism (2- or 3-chlorophenyl) alters pharmacokinetics and toxicity profiles .
  • USP-Related Compounds : These impurities (A–D) arise during synthesis or degradation and are strictly controlled in pharmaceutical-grade sibutramine .

Table 3: Analytical Techniques for Detection

Method Target Compound Limitations References
GC-FID Desmethylsibutramine Linear range: 10–1000 µg/mL
MS/NMR Sibutramine analogues Broadened NCH₃ signals in NMR; requires MS for differentiation

Pharmacological and Regulatory Considerations

  • Regulatory Actions : The U.S. Pharmacopeia mandates stringent control of sibutramine-related impurities, including its didesmethyl analogue, in pharmaceutical formulations .

Q & A

Q. What are the validated methods for synthesizing enantiomerically pure (S)-Didesmethylsibutramine, and how do they ensure optical purity?

Enantioselective synthesis of (S)-Didesmethylsibutramine typically involves chiral resolution techniques such as asymmetric catalysis or chromatographic separation. For example, Fang et al. (1999) utilized single-crystal X-ray analysis to confirm absolute configuration, ensuring >99% enantiomeric excess (ee) . Key steps include:

  • Use of chiral auxiliaries or catalysts to induce stereoselectivity.
  • Validation via polarimetry, circular dichroism (CD), or HPLC with chiral stationary phases.
  • Crystallization protocols to isolate the (S)-enantiomer from racemic mixtures.

Q. What analytical techniques are recommended for detecting (S)-Didesmethylsibutramine in complex matrices like dietary supplements?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Lee et al. (2019) employed HPLC-MS to identify (S)-Didesmethylsibutramine in adulterated supplements, achieving detection limits of 0.1 µg/g . Methodological considerations include:

  • Column selection (e.g., C18 reverse-phase for polarity-based separation).
  • Mass spectral fragmentation patterns to distinguish from structural analogs (e.g., chlorosibutramine) .
  • Validation per ICH guidelines for specificity, accuracy, and precision.

Q. What is the pharmacological significance of (S)-Didesmethylsibutramine compared to its racemic or (R)-enantiomer?

The (S)-enantiomer exhibits distinct dopamine reuptake inhibition properties, as demonstrated in receptor binding assays. Patent EP1246789 highlights its 3–5× higher affinity for dopamine transporters versus the (R)-form, suggesting enantiomer-specific neuropharmacological effects . Key studies involve:

  • Radioligand displacement assays (e.g., using [³H]-dopamine).
  • In vitro neuronal uptake inhibition models.

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for (S)-Didesmethylsibutramine?

Discrepancies often arise from differences in enzyme kinetics or interspecies variability. A systematic approach includes:

  • Comparative metabolism studies : Use hepatocyte microsomes from multiple species (human, rat) to assess cytochrome P450-mediated oxidation .
  • Pharmacokinetic modeling : Integrate in vitro half-life (t₁/₂) data with allometric scaling for in vivo predictions .
  • Isotope tracing : Track metabolites via ¹⁴C-labeled (S)-Didesmethylsibutramine in bile-duct cannulated models .

Q. What experimental designs are optimal for studying the stability of (S)-Didesmethylsibutramine under varying pH and temperature conditions?

Accelerated stability testing (ICH Q1A) protocols are critical:

  • Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 40°C/75% RH (humidity) for 4 weeks .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., desmethyl derivatives) .
  • Kinetic analysis : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life .

Q. How can chiral separation techniques be optimized for (S)-Didesmethylsibutramine in pharmacokinetic studies?

Advanced chiral chromatography methods include:

  • Supercritical fluid chromatography (SFC) : Reduces solvent use and improves resolution vs traditional HPLC .
  • Capillary electrophoresis (CE) with cyclodextrin additives : Achieves baseline separation in <10 minutes .
  • Method validation : Assess robustness using factorial design (e.g., varying pH, buffer concentration) to optimize resolution (Rs > 2.0) .

Methodological Frameworks

Q. Designing a systematic review to evaluate the neurotoxic potential of (S)-Didesmethylsibutramine: What search strategies and inclusion criteria are essential?

Follow PRISMA guidelines:

  • Search strings : Combine MeSH terms ("Dopamine Reuptake Inhibitors," "Stereoisomerism") with keywords ("S-Didesmethylsibutramine," "Neurotoxicity") in PubMed/Embase .
  • Inclusion criteria : Prioritize peer-reviewed studies with in vivo neurobehavioral assays (e.g., rotarod tests) and histopathological data .
  • Risk of bias assessment : Use SYRCLE’s tool for animal studies to evaluate randomization and blinding .

Q. How to address conflicting receptor binding data between academic studies and patent claims for (S)-Didesmethylsibutramine?

Apply triangulation:

  • Replicate assays : Use identical receptor preparations (e.g., cloned human dopamine transporters) and ligand concentrations .
  • Meta-analysis : Pool Ki values from multiple studies, applying random-effects models to account for heterogeneity .
  • Patent scrutiny : Cross-reference experimental sections in EP1246789 with peer-reviewed methodologies to identify protocol variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.